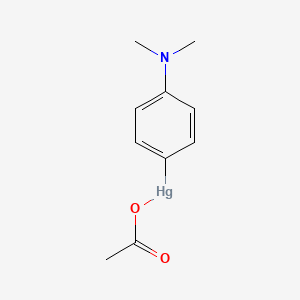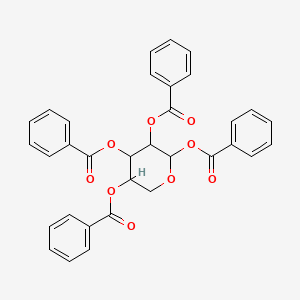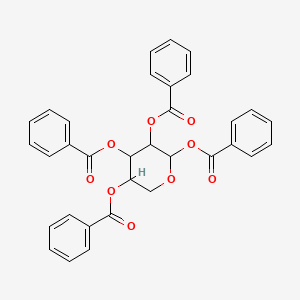
alpha-d-Arabinose tetrabenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-d-Arabinose tetrabenzoate: is a derivative of arabinose, a pentose sugar. This compound is characterized by the presence of four benzoate groups attached to the arabinose molecule. It is primarily used in various chemical and biochemical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-d-Arabinose tetrabenzoate typically involves the esterification of alpha-d-Arabinose with benzoic acid derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized to ensure maximum yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-d-Arabinose tetrabenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of arabinose derivatives with carbonyl groups.
Reduction: Formation of arabinose derivatives with hydroxyl groups.
Substitution: Formation of arabinose derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Alpha-d-Arabinose tetrabenzoate has several applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of carbohydrate chemistry and the development of new synthetic methodologies .
Biology:
- Utilized in the study of glycosylation processes and the role of sugars in biological systems.
- Serves as a model compound for studying the interactions of sugars with proteins and other biomolecules .
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
- Explored for its role in the development of new therapeutic agents targeting carbohydrate-related diseases .
Industry:
- Used in the production of specialty chemicals and materials.
- Employed in the development of new industrial processes involving carbohydrates .
Wirkmechanismus
The mechanism of action of alpha-d-Arabinose tetrabenzoate involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Binding to specific proteins: This interaction can modulate the activity of enzymes involved in carbohydrate metabolism.
Influencing cellular pathways: The compound can affect signaling pathways related to carbohydrate processing and utilization.
Vergleich Mit ähnlichen Verbindungen
Beta-l-Arabinose tetrabenzoate: Similar in structure but differs in the configuration of the arabinose molecule.
Beta-d-Ribopyranose tetrabenzoate: Another tetrabenzoate derivative with a different sugar backbone.
Beta-xylofuranose tetrabenzoate: Similar tetrabenzoate derivative with a xylose backbone.
Uniqueness: Alpha-d-Arabinose tetrabenzoate is unique due to its specific configuration and the presence of four benzoate groups, which confer distinct chemical and physical properties. These properties make it particularly useful in various research applications, especially in the study of carbohydrate chemistry and the development of new synthetic methodologies .
Eigenschaften
CAS-Nummer |
22435-09-2 |
|---|---|
Molekularformel |
C33H26O9 |
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
(4,5,6-tribenzoyloxyoxan-3-yl) benzoate |
InChI |
InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2 |
InChI-Schlüssel |
YHLULIUXPPJCPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


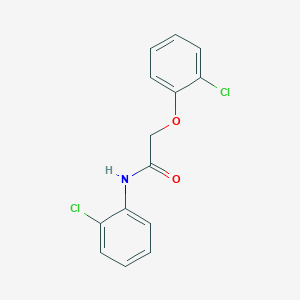

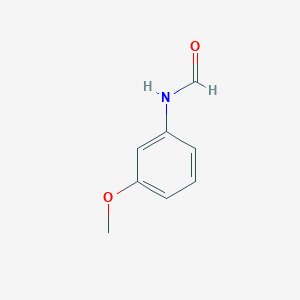

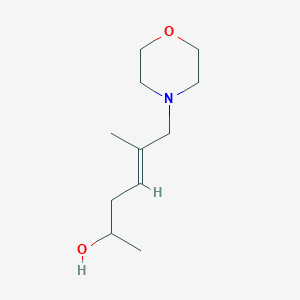
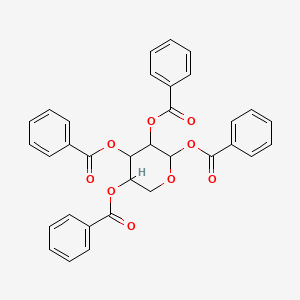
![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)
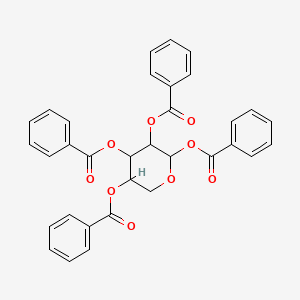
![Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate](/img/structure/B11956688.png)
